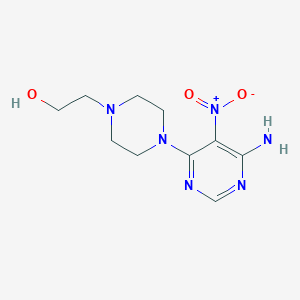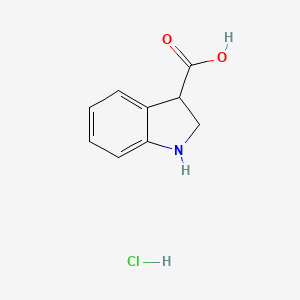
1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Metabolic Studies and HIV Integrase Inhibition
This compound has been involved in the study of metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors. The research utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to support the selection of candidates for further development. An early lead compound related to the specified chemical structure showed potential as a potent inhibitor in this series, currently in phase III clinical trials. Both compounds under study were primarily eliminated by metabolism, with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).
Design and Synthesis for HIV Integrase Inhibition
Another research focus has been on the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as a class of agents exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process. Structural modifications on these molecules examined effects on HIV-integrase inhibitory potencies, identifying compounds with favorable pharmacokinetic properties in preclinical species and highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).
Antituberculosis Activity
Research on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates designed by molecular hybridization showed promising activity against Mycobacterium tuberculosis. Among the compounds studied, one particular compound demonstrated significant activity against all tests, highlighting the potential of derivatives of this chemical structure for further development as antituberculosis agents (Jeankumar et al., 2013).
Novel Synthesis Techniques
A study on the water-mediated synthesis of derivatives of the chemical structure revealed the potential for experimental and computational studies with non-linear optical (NLO) properties. Molecular docking analyses suggested that these compounds might inhibit tubulin polymerization and exhibit anticancer activity (Jayarajan et al., 2019).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives of "1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide" has been resolved by single-crystal X-ray crystallography, providing insights into the electron distribution and electrostatic properties of the molecule. This research aids in understanding the molecule's conformation and tautomeric structure in the solid state, which is essential for drug design and development (Bacsa et al., 2013).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas for further study.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-6-3-13(4-7-15)11-22-12-14(5-8-17(22)23)18(24)21-16-2-1-9-20-10-16/h1-10,12H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICOYQSWXLIXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)
![2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2448998.png)


![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2449002.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2449005.png)
![2-Methyl-4-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2449006.png)

![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)

